molecular formula C22H49N8O23P3 B1140819 GTP TRIS SALT CAS No. 103192-46-7

GTP TRIS SALT

Cat. No.: B1140819
CAS No.: 103192-46-7
M. Wt: 886.6 g/mol
InChI Key: UXNOYHQEVMMTDK-CYCLDIHTSA-N
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Description

Guanosine 5'-triphosphate tris salt (GTP TRIS SALT) is a high-energy nucleotide that serves as an essential substrate and regulator in a wide spectrum of biochemical and cellular processes. It acts as an activated precursor in enzymatic RNA synthesis during in vitro transcription and is critical for the study of protein translation . In cell signaling, GTP activates signal transducing G proteins, which are involved in numerous processes including proliferation, differentiation, and the activation of intracellular kinase cascades. The hydrolysis of GTP by small GTPases like Ras and Rho is a key regulatory step in controlling cell growth and apoptosis . This compound is fundamentally important in structural biology research, particularly in the study of cytoskeleton dynamics. GTP binding and hydrolysis by tubulin are crucial for the polymerization and dynamic instability of microtubules, with recent cryo-EM studies providing insights into the mechanism of GTP-triggered assembly . Its utility extends to practical research applications, serving as a substrate for detecting GTPase activity in studies of proteins like FtsZ, the prokaryotic ortholog of tubulin . It is also used in neuropeptide studies to dissociate endogenous ligands, as a component of pipette solutions in patch-clamp electrophysiology, and as an internal standard in analytical chemistry for compounds like water-soluble inositol phosphates . Presented as a white to off-white powder with a solubility of 50 mg/mL in water, this product is of high purity (≥93% by HPLC) and is recommended to be stored desiccated at -20°C to ensure stability . This compound is offered For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

103192-46-7

Molecular Formula

C22H49N8O23P3

Molecular Weight

886.6 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

UXNOYHQEVMMTDK-CYCLDIHTSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-triphosphate tris salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the addition of phosphate groups to GMP, resulting in the formation of GTP. The reaction conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of GTP tris salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-triphosphate tris salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and signal transduction. One of the primary reactions is the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi), catalyzed by GTPases .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in the presence of GTPases, which are enzymes that facilitate the conversion of GTP to GDP. This reaction is crucial for signal transduction processes within cells .

Major Products Formed

The major products formed from the hydrolysis of GTP are guanosine diphosphate (GDP) and inorganic phosphate (Pi). These products play essential roles in various cellular processes, including protein synthesis and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

GTP Tris Salt belongs to the nucleotide triphosphate family, which includes ATP, CTP, UTP, and dTTP. Key differentiating factors include:

  • Base Composition: GTP contains guanine, whereas ATP (adenosine triphosphate) and dTTP (deoxythymidine triphosphate) feature adenine and thymine, respectively. This distinction affects base-pairing specificity and interaction with enzymes like GTPases or polymerases .
  • Counterions : Unlike ATP (often magnesium-bound) or dTTP sodium salts, this compound uses Tris buffer, which minimizes metal ion interference in sensitive assays .
Table 1: Comparative Properties of Nucleotide Triphosphate Salts
Compound Chemical Formula Molecular Weight (g/mol) Solubility (H₂O) Key Applications
This compound C₁₀H₁₈N₂Na₃O₁₅P₃ 612.15 High (≥50 mM) Enzyme kinetics, signaling studies
dTTP Sodium Salt C₁₀H₁₅N₂Na₄O₁₅P₃ 594.14 Moderate (~20 mM) PCR, DNA synthesis
ATP Disodium Salt C₁₀H₁₄N₅Na₂O₁₃P₃ 551.14 High (≥100 mM) Energy metabolism assays

Functional Differences

  • Enzyme Specificity : GTP is indispensable for G-protein-coupled receptor (GPCR) signaling, while ATP drives energy transfer. Substituting GTP with dTTP or ATP in assays disrupts specificity, as observed in FtsZ polymerization studies where GTP analogs failed to mimic natural substrates .
  • Stability : The Tris counterion in this compound provides buffering at pH 7–9, unlike sodium or magnesium salts, which may precipitate under alkaline conditions .

Biochemical Studies

This compound is pivotal in studying bacterial division machinery. For example, FtsZ (a bacterial tubulin homolog) requires GTP for polymerization.

Pharmaceutical Relevance

While dNAK derivatives (e.g., diaryl naphthyl ketones) inhibit tubulin polymerization in cancer cells, this compound remains non-cytotoxic, making it safer for in vivo applications .

Biological Activity

Guanosine 5'-triphosphate tris salt (GTP TRIS SALT) is a nucleotide that plays a crucial role in various biological processes, including signal transduction, protein synthesis, and cellular differentiation. This article delves into its biological activity, applications, and relevant research findings.

  • Chemical Name : Guanosine 5'-triphosphate tris salt
  • CAS Number : 103192-46-7
  • Molecular Formula : C14H27N6O17P3
  • Molecular Weight : 644.32 g/mol

GTP acts as an energy source and a signaling molecule within cells. It is involved in the activation of G-proteins, which are pivotal in mediating various cellular responses such as proliferation, differentiation, and apoptosis. The hydrolysis of GTP to GDP is essential for the regulation of these processes and is catalyzed by GTPases.

Biological Functions

  • Signal Transduction : GTP is vital for the activation of G-proteins that relay signals from receptors on the cell surface to internal signaling pathways.
  • Protein Synthesis : It serves as a precursor for RNA synthesis, influencing gene expression and protein production.
  • Cellular Differentiation : GTP enhances myogenic cell differentiation and modulates microRNA activity related to muscle development .

Applications in Research

This compound has been employed in various experimental setups:

  • Neuropeptide Studies : Used to induce dissociation of neuropeptides from their binding sites before radiolabeled ligand incubation .
  • GTPase Activity Assays : Acts as a substrate in assays designed to measure GTPase activity, particularly in studying prokaryotic tubulin analogs like FtsZ .
  • Electrophysiological Measurements : Utilized in patch-clamp experiments to measure calcium ion currents in cells .

Case Study 1: GTP Hydrolysis by Small GTPases

A study highlighted the differences in hydrolysis rates among various small GTPases, emphasizing the role of magnesium ions in catalysis. The slower hydrolysis rate of Ran compared to Ras was linked to its function in maintaining nuclear transport gradients, which are critical for cellular homeostasis .

GTPaseHydrolysis RateImportance
RanSlowMaintains nucleocytoplasmic transport
RasFastActivates downstream signaling pathways

Case Study 2: Myogenic Differentiation

Research demonstrated that extracellular GTP enhances myogenic differentiation through its influence on miRNA and myogenic regulatory factors. This effect underscores its potential therapeutic applications in muscle regeneration .

Q & A

Q. What documentation standards ensure reproducibility in this compound-based studies?

  • Methodological Answer : Adhere to the FAIR principles: publish raw chromatograms (HPLC/MS), batch-specific CoAs, and buffer recipes in supplementary materials. For structural data, deposit crystallography/EM maps in EMDB or PDB. Use electronic lab notebooks (e.g., LabArchives) with version control for protocol updates .

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